(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid
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Overview
Description
(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid is an organic compound characterized by its complex structure, which includes an amino group, a benzodioxole ring, and a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring is synthesized through a cyclization reaction.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.
Formation of the Phenylprop-2-enoic Acid Moiety: This involves the condensation of the benzodioxole derivative with a phenylacetic acid derivative under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the double bond in the phenylprop-2-enoic acid moiety to a single bond, forming a saturated derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated derivatives of the phenylprop-2-enoic acid moiety.
Substitution Products: Various substituted benzodioxole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Cosmetics: It can be incorporated into formulations for skincare products due to its potential antioxidant properties.
Mechanism of Action
The mechanism of action of (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
(E)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
3-(6-amino-1,3-benzodioxol-5-yl)propanoic acid: A saturated derivative lacking the double bond in the prop-2-enoic acid moiety.
Uniqueness:
Structural Features: The Z-configuration of the double bond in (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid imparts unique chemical and biological properties compared to its E-isomer.
Reactivity: The presence of the amino group and the benzodioxole ring allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
92856-23-0 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4/c17-13-8-15-14(20-9-21-15)7-11(13)6-12(16(18)19)10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19)/b12-6- |
InChI Key |
AVSNCWYLRDGFOY-SDQBBNPISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C3=CC=CC=C3)\C(=O)O)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C3=CC=CC=C3)C(=O)O)N |
Origin of Product |
United States |
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